Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 2,5-dioxopyrrolidinylacetamido substituent at position 2 and an ethyl carboxylate group at position 4. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with purine nucleotides, enabling interactions with biological targets such as enzymes and receptors . The ethyl carboxylate ester improves solubility and serves as a prodrug moiety, facilitating metabolic activation in vivo .
Properties
IUPAC Name |
ethyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(23)9-3-4-10-11(7-9)25-16(17-10)18-12(20)8-19-13(21)5-6-14(19)22/h3-4,7H,2,5-6,8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEHBMMKDNYKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
A study on a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, which share a similar pyrrolidine-2,5-dione core ring, suggests that their mechanism of action involves the inhibition of calcium currents mediated by cav12 (L-type) channels.
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to affect various biochemical pathways related to their diverse biological activities.
Pharmacokinetics
A study on a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, which share a similar pyrrolidine-2,5-dione core ring, revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450, compared to reference compounds.
Biological Activity
Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a benzo[d]thiazole moiety linked to a 2,5-dioxopyrrolidine ring, which is known for contributing to biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structural features have shown significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .
The proposed mechanism of action for this class of compounds involves inhibition of key enzymes or pathways within the target organisms. For example, some derivatives have been shown to disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for survival .
Case Studies
- Case Study on Antifungal Properties : A series of experiments demonstrated that derivatives similar to this compound exhibited a broad spectrum of antifungal activity. In vitro tests revealed that certain compounds effectively inhibited the growth of Candida species at low concentrations, suggesting their potential use in treating fungal infections .
- Pharmacokinetics : In vivo studies conducted on rat models indicated favorable pharmacokinetic profiles for some derivatives. For instance, one compound exhibited a half-life of approximately 80 minutes in human liver microsomes, indicating stability and potential for therapeutic use .
Cytotoxicity and Selectivity
Evaluations of cytotoxicity have shown that while some derivatives possess significant antimicrobial properties, they also demonstrate selective toxicity towards cancer cells. This selectivity is crucial for developing targeted therapies with minimal side effects on healthy tissues .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
A comparative analysis of structurally related benzothiazole derivatives highlights key differences in substituents, synthetic routes, and biological activities.
Key Findings
Bioactivity :
- The target compound’s 2,5-dioxopyrrolidinyl group may confer superior enzyme inhibitory activity compared to dimethylpyrrole () or simple acetamido () derivatives. This group’s electrophilicity facilitates covalent interactions with nucleophilic residues in target proteins .
- Compound 22 () exhibits higher metabolic stability due to its carboxamide group, whereas the target compound’s ethyl ester may undergo faster hydrolysis in vivo, requiring dose optimization .
Synthetic Accessibility :
- The target compound’s synthesis parallels methods in , utilizing carbodiimide coupling agents (e.g., EDC) for amide bond formation. In contrast, employs cyclization reactions to generate heterocyclic substituents, which may introduce complexity .
Pharmacokinetic Properties: The ethyl carboxylate in the target compound and ’s derivative enhances lipophilicity (logP ~2.5–3.0), favoring passive diffusion across membranes.
Dose-Effect Relationships :
- Methods from (Litchfield-Wilcoxon analysis) could quantify the target compound’s potency relative to analogs. For example, its IC₅₀ for enzyme inhibition might be compared to ’s hydrazide derivatives (e.g., 10a–c with ED₅₀ ~25–50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
